2-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)-2-甲基丙醛

描述

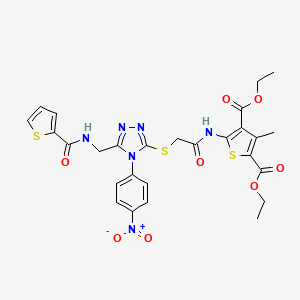

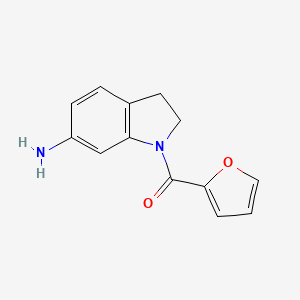

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal, also known as DIMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which contains both an aldehyde and an isoindolinone moiety. The synthesis, mechanism of action, and physiological effects of DIMPA have been the focus of numerous research studies.

科学研究应用

分子结构和表征

研究人员通过X射线晶体学和核磁共振波谱等技术阐明了密切相关化合物的分子结构。这些研究为理解该化合物及其衍生物的化学和物理性质提供了基础知识。例如,已确定4-[(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]-1-甲基-1H-吡唑-5-羧酸甲酯及其类似物的分子结构,提供了对其结构属性的见解(Sakhautdinov等人,2013)。

遗传毒性评估

已评估与治疗镰状细胞病(SCD)相关的新的先导化合物遗传毒性。这些化合物,包括1,3-二氧代-1,3-二氢-2H-异吲哚-2-基的衍生物,被测试为现有治疗方法的更安全替代品的潜力。结果显示体内无遗传毒性作用,使其成为SCD症状管理的有希望的候选药物(dos Santos等人,2011)。

聚合物合成和应用

该化合物也已用于聚合物的合成。例如,其衍生物已被用作通过硫醇-迈克尔偶联化学制备树枝状硫醚加合物的原料。这些聚合物在包括材料科学和药物递送在内的各个领域具有潜在应用(Liu等人,2014)。

药物设计和分子相互作用

进一步的研究探索了N-邻苯二甲酰化合物(包括1,3-二氧代-1,3-二氢-2H-异吲哚-2-基的衍生物)在质子和非质子溶剂中的分子相互作用。这些研究对于理解药物传输、吸收和新型治疗剂的开发至关重要(Tekade等人,2019)。

超分子化学

已合成和表征具有异吲哚啉-1,3-二酮结构的有机锡羧酸盐,揭示了独特的超分子排列。这些研究有助于更广泛地理解分子组装及其在材料科学和催化中的潜在应用(Xiao等人,2019)。

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRCGDUMGTSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)

![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)

![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)

![(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2586892.png)

![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)

![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)